molecular formula C24H23N5O3 B14097991 1-methyl-3-(2-methylprop-2-en-1-yl)-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

1-methyl-3-(2-methylprop-2-en-1-yl)-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14097991
M. Wt: 429.5 g/mol
InChI Key: YJAVOVSZSFJKKQ-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylprop-2-enyl)-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a purine core, phenoxyphenyl group, and a methylprop-2-enyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methylprop-2-enyl)-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the phenoxyphenyl group: This step typically involves a nucleophilic aromatic substitution reaction.

    Addition of the methylprop-2-enyl group: This can be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-methylprop-2-enyl)-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(2-methylprop-2-enyl)-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylprop-2-enyl)-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(2-methylprop-2-enyl)-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione: can be compared with other purine derivatives and phenoxyphenyl compounds.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine core with a phenoxyphenyl group and a methylprop-2-enyl substituent makes it a valuable compound for various applications.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

4-methyl-2-(2-methylprop-2-enyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O3/c1-16(2)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-14-28(20)23)17-9-11-19(12-10-17)32-18-7-5-4-6-8-18/h4-12H,1,13-15H2,2-3H3

InChI Key

YJAVOVSZSFJKKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C

Origin of Product

United States

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